

11-Phenylundecanoic acid chemical properties

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Compound of Interest

Compound Name: 11-Phenylundecanoic acid

Cat. No.: B1293663

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An In-depth Technical Guide to **11-Phenylundecanoic Acid**: Chemical Properties and Experimental Considerations

This guide provides a comprehensive overview of the chemical and physical properties of **11-phenylundecanoic acid**, tailored for researchers, scientists, and professionals in drug development. It includes key data, experimental protocols, and visualizations to support its application in research and development.

Chemical and Physical Properties

11-Phenylundecanoic acid, also known as benzeneundecanoic acid, is a long-chain fatty acid containing a terminal phenyl group. Its amphipathic nature, with a long hydrophobic alkyl chain and a hydrophilic carboxylic acid group, makes it a molecule of interest for various applications, including polymer synthesis and biological studies.^[1]

Table 1: Physicochemical Properties of **11-Phenylundecanoic Acid**

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₆ O ₂	[2][3]
Molecular Weight	262.39 g/mol	[1]
CAS Number	3343-24-6	[4]
Melting Point	19-20 °C	[4]
Boiling Point	365.64 °C (estimated)	[4]
Density	0.9879 g/cm ³ (estimated)	[4]
Refractive Index	1.5000 (estimated)	[4]
pKa	4.78 ± 0.10 (Predicted)	[4]
XlogP	5.7 (Predicted)	[2]
Aqueous Solubility	0.12 mg/L at 25°C (for 10-phenylundecanoic acid)	[1]

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **11-phenylundecanoic acid**. While experimental spectra are not readily available in public databases, the expected spectral features can be predicted based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of δ 7.2–7.4 ppm.[1] The methylene protons adjacent to the carboxylic acid (α -methylene) would appear as a triplet around δ 2.3 ppm.[1] The other methylene protons along the alkyl chain would produce a complex multiplet signal in the upfield region, typically between δ 1.2 and 1.7 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
- ¹³C NMR:** The carbon NMR spectrum would show a signal for the carbonyl carbon of the carboxylic acid at approximately 180 ppm. The aromatic carbons would resonate in the

region of 125-145 ppm. The methylene carbons of the alkyl chain would appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **11-phenylundecanoic acid** would exhibit characteristic absorption bands for its functional groups:

- A broad O-H stretching band for the carboxylic acid group from 2500 to 3300 cm^{-1} .[\[5\]](#)
- A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1710 cm^{-1} .[\[5\]](#)
- C-H stretching bands for the alkyl chain between 2850 and 2960 cm^{-1} .[\[5\]](#)
- C-H stretching for the aromatic ring around 3030 cm^{-1} .[\[5\]](#)
- C=C stretching bands for the aromatic ring in the 1450-1600 cm^{-1} region.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Predicted collision cross-section (CCS) values for various adducts of **11-phenylundecanoic acid** have been calculated.[\[2\]](#)

Table 2: Predicted Collision Cross Section (CCS) Data for **11-Phenylundecanoic Acid** Adducts

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	263.20055	167.1
[M+Na] ⁺	285.18249	170.6
[M-H] ⁻	261.18599	167.7
[M+NH ₄] ⁺	280.22709	182.8
[M+K] ⁺	301.15643	166.6
[M] ⁺	262.19272	169.5
[M] ⁻	262.19382	169.5

Data from PubChemLite.[2]

Experimental Protocols

Synthesis of 11-Phenylundecanoic Acid

A potential synthetic route for **11-phenylundecanoic acid** is via a Grignard coupling reaction, adapted from the synthesis of methyl 11-cycloheptylundecanoate.[6] The final step would be the hydrolysis of the resulting ester.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

- To a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of bromobenzene (1.0 equivalent) in anhydrous THF dropwise under an inert atmosphere (e.g., nitrogen or argon).
- Initiate the reaction by gentle heating if necessary. Once initiated, the reaction is exothermic and should be maintained at a gentle reflux.
- After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Step 2: Grignard Coupling Reaction

- Cool the freshly prepared phenylmagnesium bromide solution to -78 °C.

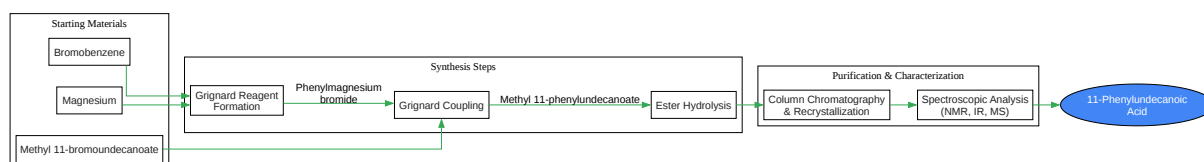
- Add a catalytic amount of dilithium tetrachlorocuprate(II) (Li_2CuCl_4) solution in THF.
- Stir the mixture for 30 minutes at $-78\text{ }^\circ\text{C}$.
- Add a solution of methyl 11-bromoundecanoate (0.9 equivalents) in anhydrous THF dropwise over 1 hour, maintaining the temperature at $-78\text{ }^\circ\text{C}$.
- Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification of Methyl 11-Phenylundecanoate

- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield methyl 11-phenylundecanoate.

Step 4: Hydrolysis to **11-Phenylundecanoic Acid**

- Dissolve the purified methyl 11-phenylundecanoate in a mixture of methanol and water.
- Add an excess of sodium hydroxide or potassium hydroxide.
- Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- Acidify the aqueous residue with hydrochloric acid to precipitate the **11-phenylundecanoic acid**.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.



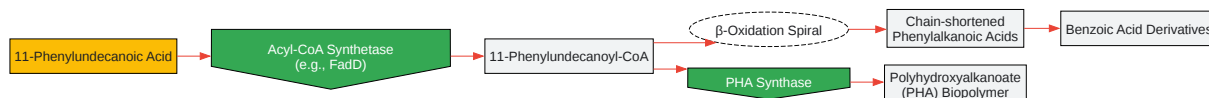
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Caption: Synthetic workflow for **11-phenylundecanoic acid**.

Biological Activity and Metabolism

Long-chain ω -phenylalkanoic acids are known to undergo metabolism in biological systems. These compounds can be activated by fatty acyl-CoA synthetases, such as FadD in *Pseudomonas putida*, which is essential for their metabolism and subsequent incorporation into biopolymers like polyhydroxyalkanoates (PHAs).^[7]

In mammals, ω -phenylalkanoic acids are substrates for β -oxidation.^[8] This metabolic pathway shortens the alkyl chain, leading to the formation of various metabolites, including benzoic acid derivatives.^[8] The biological activities of these metabolites can differ from the parent compound. Phenolic acids, in general, are recognized for a wide range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties, and they can influence the cardiovascular and nervous systems.^[9] The presence of the phenyl group in **11-phenylundecanoic acid** may confer unique biological properties that warrant further investigation.



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Caption: Metabolic fate of **11-phenylundecanoic acid**.

Safety and Handling

11-Phenylundecanoic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

Hazard Statement	Precautionary Statement
H319: Causes serious eye irritation.	P264: Wash skin thoroughly after handling.
H413: May cause long lasting harmful effects to aquatic life.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
Data from ChemicalBook.[4]	

- **Handling:** Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents. Keep the container tightly closed.

- Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
- First Aid:
 - Eyes: Flush with plenty of water for at least 15 minutes.
 - Skin: Flush with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting. Give 2-4 cupfuls of milk or water.
 - Inhalation: Remove to fresh air.

This technical guide provides a foundational understanding of **11-phenylundecanoic acid** for researchers and professionals. The provided data and protocols can serve as a starting point for further investigation into the properties and applications of this compound.

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- To cite this document: BenchChem. [11-Phenylundecanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293663#11-phenylundecanoic-acid-chemical-properties]

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